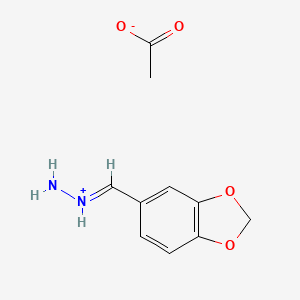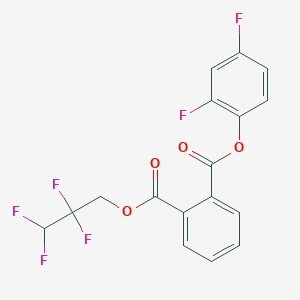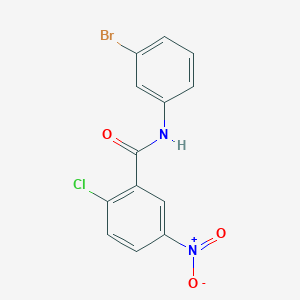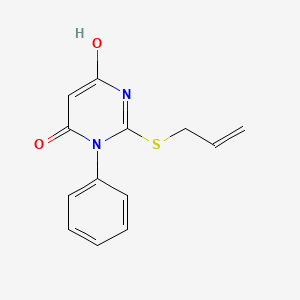
1,3-benzodioxole-5-carbaldehyde hydrazone acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-benzodioxole-5-carbaldehyde hydrazone acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a hydrazone derivative of 1,3-benzodioxole, which is a heterocyclic compound that contains a benzene ring fused with a dioxole ring. The acetate group in the hydrazone derivative enhances its solubility in polar solvents, making it a suitable compound for various applications.
Mecanismo De Acción
The mechanism of action of 1,3-benzodioxole-5-carbaldehyde hydrazone acetate is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. These metal complexes exhibit unique properties that make them suitable for various applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1,3-benzodioxole-5-carbaldehyde hydrazone acetate. However, studies have shown that its metal complexes exhibit antibacterial, antifungal, and anticancer activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,3-benzodioxole-5-carbaldehyde hydrazone acetate in lab experiments is its solubility in polar solvents. This makes it easy to dissolve and work with in the lab. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its behavior in different experimental conditions.
Direcciones Futuras
1,3-benzodioxole-5-carbaldehyde hydrazone acetate has potential applications in various fields, and there are several future directions that can be explored. One direction is to study its metal complexes for their potential applications in catalysis, sensing, and medicinal chemistry. Another direction is to investigate its antibacterial, antifungal, and anticancer activities and develop it into a potential drug candidate. Additionally, its mechanism of action can be further studied to gain a better understanding of its behavior in different experimental conditions.
Métodos De Síntesis
The synthesis of 1,3-benzodioxole-5-carbaldehyde hydrazone acetate involves the reaction of 1,3-benzodioxole-5-carbaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
1,3-benzodioxole-5-carbaldehyde hydrazone acetate has been extensively studied for its potential applications in various fields. It has been used as a ligand in coordination chemistry to form metal complexes that exhibit interesting properties. These metal complexes have been studied for their potential applications in catalysis, sensing, and medicinal chemistry.
Propiedades
IUPAC Name |
(E)-amino(1,3-benzodioxol-5-ylmethylidene)azanium;acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.C2H4O2/c9-10-4-6-1-2-7-8(3-6)12-5-11-7;1-2(3)4/h1-4H,5,9H2;1H3,(H,3,4)/b10-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMYEWWXMYRBNS-FCVRUTMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C1OC2=C(O1)C=C(C=C2)C=[NH+]N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[O-].C1OC2=C(O1)C=C(C=C2)/C=[NH+]/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-amino(1,3-benzodioxol-5-ylmethylidene)azanium;acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({[4-(7-chloro-6-{[4-(1-naphthoylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl]-1-naphthamide](/img/structure/B5972653.png)


![[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide](/img/structure/B5972671.png)
![7-{2-hydroxy-3-[4-(2-pyridinyl)-1-piperazinyl]propoxy}-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5972688.png)
![N-(4-tert-butylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5972704.png)
![methyl 4-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]pentanoate](/img/structure/B5972711.png)
![N'-[2-(4-methylphenoxy)acetyl]propanohydrazide](/img/structure/B5972719.png)

![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline](/img/structure/B5972734.png)

![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5972739.png)
![3-(1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B5972750.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5972756.png)